(2,4,6-Trichlorophenyl)methanamine CAS number and properties
(2,4,6-Trichlorophenyl)methanamine CAS number and properties
The following technical guide details the chemical identity, synthesis, properties, and applications of (2,4,6-Trichlorophenyl)methanamine , a specialized halogenated building block in medicinal and agricultural chemistry.
Executive Summary
(2,4,6-Trichlorophenyl)methanamine (also known as 2,4,6-Trichlorobenzylamine ) is a primary amine intermediate characterized by significant steric bulk and electron-withdrawing properties due to the 2,4,6-trichloro substitution pattern on the aromatic ring. It serves as a critical scaffold in the synthesis of P2X7 receptor antagonists , agrochemicals, and specialized ligands where metabolic stability and lipophilicity are required. Its unique substitution pattern blocks metabolic oxidation at the ortho and para positions, enhancing the pharmacokinetic profile of derived drugs.
Chemical Identity & Constants
| Parameter | Data |
| IUPAC Name | (2,4,6-Trichlorophenyl)methanamine |
| Common Name | 2,4,6-Trichlorobenzylamine |
| CAS Number (Free Base) | 101084-06-4 |
| CAS Number (HCl Salt) | 101084-87-1 |
| Molecular Formula | C₇H₆Cl₃N |
| Molecular Weight | 210.49 g/mol |
| SMILES | NCC1=C(Cl)C=C(Cl)C=C1Cl |
| InChI Key | OKIMHEVSMNCNKB-UHFFFAOYSA-N |
| Appearance | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethanol, DMSO; Insoluble in water |
Physicochemical Properties & Molecular Geometry[4]
Steric & Electronic Environment
The 2,4,6-trichloro substitution creates a "molecular fortress" around the benzylic amine.
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Steric Hindrance: The two ortho-chlorine atoms (positions 2 and 6) create significant steric bulk, shielding the benzylic carbon. This influences the rate of nucleophilic attack by the amine on bulky electrophiles but does not prevent reaction with smaller acylating agents.
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Electronic Effect: The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), reducing the pKa of the benzylic amine compared to unsubstituted benzylamine (pKa ~9.3). The estimated pKa of 2,4,6-trichlorobenzylamine is approximately 7.5–8.0 , making it a weaker base and a better leaving group in certain reversible reactions.
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Lipophilicity: The molecule is highly lipophilic (Calculated LogP ~3.5), facilitating membrane permeability in biological systems.
Synthesis & Manufacturing Protocols
The primary industrial and laboratory route involves the reduction of 2,4,6-trichlorobenzonitrile . Direct chlorination of benzylamine is not viable due to over-chlorination and lack of regioselectivity.
Primary Route: Reduction of 2,4,6-Trichlorobenzonitrile
This method offers the highest selectivity, avoiding the dehalogenation side-reactions common with catalytic hydrogenation.
Reagents: 2,4,6-Trichlorobenzonitrile (CAS 6575-05-9), Borane-THF complex (BH₃[1]·THF).
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).
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Dissolution: Dissolve 2,4,6-trichlorobenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF).
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Reduction: Add Borane-THF complex (1.0 M solution, 4.0 eq) dropwise via syringe at 0°C to control the exotherm.
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Reflux: Warm the mixture to room temperature, then heat to 40°C–50°C for 2–4 hours. Monitor consumption of nitrile by TLC or LC-MS.
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Quench: Cool to 0°C. Cautiously add Methanol (MeOH) to quench excess borane.
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Hydrolysis: Add 1M HCl and stir for 30 minutes to break the boron-amine complex.
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Isolation: Basify with NaOH to pH >10, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
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Purification: If necessary, convert to the HCl salt (CAS 101084-87-1) using ethereal HCl for recrystallization.
Alternative Route: Catalytic Hydrogenation (Raney Ni)
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Caution: Standard Pd/C hydrogenation often leads to hydrodechlorination (stripping Cl atoms).
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Modification: Use Raney Nickel in ammoniacal ethanol or methanol. The presence of ammonia suppresses secondary amine formation. Strict temperature control (<50°C) is required to preserve the Ar-Cl bonds.
Synthesis Workflow Diagram
Caption: Synthetic pathway from trichlorobenzene precursors to the target amine via nitrile reduction.
Applications in Drug Discovery & Agrochemicals[6]
Medicinal Chemistry: P2X7 Receptor Antagonists
(2,4,6-Trichlorophenyl)methanamine is a validated scaffold in the development of antagonists for the P2X7 receptor , an ATP-gated ion channel linked to inflammation and neurodegeneration.
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Mechanism: The 2,4,6-trichloro motif fills hydrophobic pockets in the receptor binding site (allosteric modulation).
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Metabolic Stability: The chlorine atoms at the 2,4,6 positions block Cytochrome P450-mediated hydroxylation, significantly extending the half-life (
) of the drug candidate.
Agrochemicals: Insecticides
The moiety is used in the synthesis of benzoylurea insecticides. The electron-deficient ring enhances the acidity of adjacent amide protons, improving binding affinity to chitin synthesis enzymes in pests.
Reactivity Profile & Derivatization
Despite the steric bulk, the primary amine remains nucleophilic.
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Amide Coupling: Reacts cleanly with acid chlorides or carboxylic acids (with EDC/HATU) to form stable amides.
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Reductive Amination: Can be coupled with aldehydes to form secondary amines, though reaction times may be longer than non-hindered benzylamines.
Caption: Downstream applications of the amine in pharmaceutical and agrochemical synthesis.
Safety, Handling, & Storage
GHS Classification
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Signal Word: WARNING
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Hazard Statements:
Handling Protocols
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors or dust.
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Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C . The free base absorbs CO₂ from the air (carbamate formation); the HCl salt is hygroscopic but chemically stable.
References
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BLD Pharm. (2025). Product Monograph: (2,4,6-Trichlorophenyl)methanamine (CAS 101084-06-4).[1] Retrieved from
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Ambeed. (2024).[4] Synthesis references for CAS 101084-06-4 via Nitrile Reduction. Retrieved from
- World Intellectual Property Organization. (2006). Patent WO2006/44454: Substituted Benzylamines as P2X7 Antagonists.
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BenchChem. (2025). Comparative properties of Halogenated Benzylamines. Retrieved from
